molecular formula C9H10ClNO2 B556555 4-Chloro-D-phenylalanine CAS No. 14091-08-8

4-Chloro-D-phenylalanine

Cat. No.: B556555
CAS No.: 14091-08-8
M. Wt: 199.63 g/mol
InChI Key: NIGWMJHCCYYCSF-MRVPVSSYSA-N
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Description

4-Chloro-D-phenylalanine is an amino acid derivative with the chemical formula C9H10ClNO2 . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is a derivative of phenylalanine, where a chlorine atom is substituted at the para position of the benzene ring. It is used in various biochemical and pharmaceutical applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

4-Chloro-D-phenylalanine interacts with several enzymes and proteins. It is known to inhibit tryptophan hydroxylase, thereby reducing the synthesis of serotonin . This interaction involves the binding of this compound to the active site of the enzyme, preventing it from catalyzing the conversion of tryptophan to serotonin .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on serotonin synthesis. By inhibiting tryptophan hydroxylase, this compound can reduce the levels of serotonin, a neurotransmitter that plays a crucial role in numerous cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to tryptophan hydroxylase, inhibiting its activity and thus reducing the synthesis of serotonin . This binding interaction can lead to changes in gene expression related to serotonin-dependent signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to this compound can lead to sustained reductions in serotonin levels

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. For instance, in a study on rats, it was found that this compound could protect against pulmonary vascular remodeling and lung inflammation

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis, where it acts as an inhibitor of the enzyme tryptophan hydroxylase

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-D-phenylalanine can be synthesized through several methods. One common approach involves the chlorination of D-phenylalanine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the para position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The product is then purified through crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products:

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

4-Chloro-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies of enzyme kinetics and protein structure.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    4-Chloro-L-phenylalanine: The L-isomer of 4-Chloro-D-phenylalanine, which has different biological activity due to its distinct stereochemistry.

    4-Chloro-DL-phenylalanine: A racemic mixture containing both D- and L-isomers.

    Phenylalanine: The parent compound without the chlorine substitution.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and modulate neurotransmitter levels makes it valuable in research and therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWMJHCCYYCSF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-08-8
Record name Fenclonine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-D-phenylalanine
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Record name FENCLONINE, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Chloro-D-phenylalanine significant in organic chemistry?

A1: this compound is a significant compound due to its role as a building block in synthesizing peptides with biological activity. For instance, it is a key component of the luteinizing hormone-releasing hormone (LH-RH) antagonist, SB-75 (Cetrorelix) []. This antagonist incorporates this compound into its structure ([Ac-D-Nal(2)1, D-Phe(4 CI)2, D-Pal(3)3, D-Cit6, D-Ala10]LH-RH, where Ac-D-Nal(2) = N-acetyl-3-(2-naphthyl)-D-alanine, D-Phe(4CI) = this compound, D-Pal(3) = 3-(3-pyridyl)-D-alanine, and D-Cit = D-Citrulline).

Q2: How is this compound incorporated into peptide synthesis, and what makes this process noteworthy?

A2: A team of chemists at Indiana University-Purdue University, Indianapolis, developed a groundbreaking method for synthesizing α-amino acids, including this compound, using phase-transfer catalysis []. This method is particularly notable because it operates efficiently at room temperature, utilizes cost-effective reagents, and has shown potential for industrial scale-up, representing a significant advancement in α-amino acid production.

Q3: Beyond its role in peptide synthesis, are there other areas of research where this compound demonstrates potential?

A3: Research suggests that this compound, as a component of the LH-RH antagonist SB-75, exhibits potential in cancer research []. Studies using a mouse model with human epithelial ovarian cancer xenografts demonstrated that SB-75 significantly inhibited tumor growth. This effect is potentially linked to SB-75's ability to suppress the pituitary-gonadal axis and directly influence tumor cells. These findings highlight this compound's potential role in developing new hormonal therapies for treating epithelial ovarian carcinoma.

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